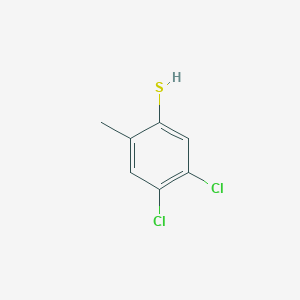

4,5-Dichloro-2-methylthiophenol

Description

Its reactivity is influenced by the acidic thiol group (pKa ~6–8 for similar thiophenols) and the steric/electronic effects of the chlorine and methyl substituents.

Properties

IUPAC Name |

4,5-dichloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2S/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBVJTRZJQCNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylthiophenol typically involves the chlorination of 2-methylthiophenol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring to ensure the selective chlorination at the 4 and 5 positions of the thiophenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-methylthiophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted thiophenols depending on the nucleophile used

Scientific Research Applications

4,5-Dichloro-2-methylthiophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-methylthiophenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

- Electron-withdrawing vs. donating groups: The presence of two chlorine atoms in this compound enhances acidity (lower pKa) compared to mono-chloro analogs like 4-Chloro-2-methylthiophenol. Fluorine in the methanol analog () further increases electronegativity but is offset by the -CH₂OH group’s hydrogen-bonding capacity .

- Steric effects: The 2-methyl group in all analogs introduces steric hindrance, affecting reaction kinetics (e.g., nucleophilic aromatic substitution).

Physicochemical Properties

Key Observations:

- Acidity: The thiophenol group in this compound is significantly more acidic than the methanol group in its fluorinated analog, enabling deprotonation under milder conditions for use in coupling reactions.

- Solubility: The methanol derivative () exhibits higher polarity, improving solubility in aqueous-organic mixtures compared to thiophenol analogs.

Hydrogen Bonding and Crystallographic Behavior

The crystal packing of this compound is influenced by S–H···Cl and C–H···π interactions, as inferred from studies on similar thiophenols . In contrast, the methanol analog () forms O–H···F and O–H···Cl hydrogen bonds, leading to distinct lattice geometries. Such differences impact melting points and stability, with thiophenols generally exhibiting lower thermal stability due to weaker intermolecular forces compared to alcohols.

Biological Activity

Overview

4,5-Dichloro-2-methylthiophenol (DCMTP) is a synthetic compound with significant interest in biological research due to its potential antimicrobial, antifungal, and anticancer properties. This article reviews the biological activities of DCMTP, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

DCMTP is characterized by a thiophenol core with two chlorine substituents at positions 4 and 5 and a methyl group at position 2. This unique structure contributes to its reactivity and biological activity.

The biological activity of DCMTP is primarily attributed to its ability to act as an electrophile, interacting with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme inhibition : DCMTP may inhibit various enzymes by forming covalent bonds with active sites.

- Disruption of cellular processes : The compound's reactivity can interfere with cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that DCMTP exhibits promising antimicrobial properties. In various studies, it has shown effectiveness against a range of pathogens:

- Bacteria : DCMTP demonstrated significant activity against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Fungi : The compound also displayed antifungal activity against strains such as Candida auris and Aspergillus fumigatus.

Table 1: Antimicrobial Efficacy of DCMTP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Candida auris | 8 µg/mL | |

| Aspergillus fumigatus | 32 µg/mL |

Anticancer Activity

DCMTP has been explored for its potential anticancer properties. A study involving A549 human lung cancer cells revealed that DCMTP derivatives exhibited cytotoxic effects, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Case Study: Anticancer Activity in A549 Cells

In vitro studies showed that DCMTP significantly reduced cell viability in A549 cells compared to control groups. The following observations were noted:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis, indicating increased annexin V staining in treated cells .

Comparative Analysis with Similar Compounds

DCMTP shares structural similarities with other dichlorothiophenols but exhibits unique biological activities due to the specific positioning of its chlorine atoms. For instance:

- 2,4-Dichlorothiophenol : Exhibits less potent antimicrobial activity compared to DCMTP.

- 3,5-Dichlorophenol : Lacks the thiol group, resulting in diminished reactivity and biological activity.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Unique thiophenol structure |

| 2,4-Dichlorothiophenol | Moderate | Low | Different chlorine positioning |

| 3,5-Dichlorophenol | Low | None | Lacks thiol group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.